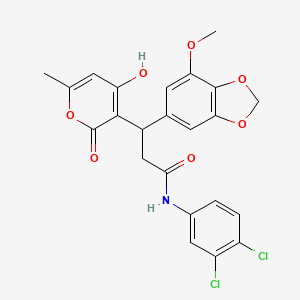
N-(3,4-dichlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of amides. Its complex structure combines aromatic rings, heterocycles, and functional groups. Let’s break it down:
N-(3,4-dichlorophenyl): The amide group is attached to a dichlorinated phenyl ring.
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl): This part contains a pyran ring with a hydroxyl group and a ketone.
3-(7-methoxy-1,3-benzodioxol-5-yl): Here, we find a methoxy-substituted benzodioxole ring.
Preparation Methods
Synthetic Routes::
Amide Formation: The amide linkage can be formed by reacting the corresponding acid chloride or anhydride with an amine.
Pyran Synthesis: The pyran ring can be synthesized via cyclization reactions, often involving a diketone and an alcohol.
Benzodioxole Formation: The benzodioxole moiety can be prepared through various methods, such as O-alkylation or cyclization.
Industrial Production:: Industrial-scale production typically involves multistep processes, optimizing yields and minimizing side reactions. Specific conditions and reagents vary based on the chosen synthetic route.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: Reduction of the ketone group may yield a secondary alcohol.
Substitution: The dichlorophenyl ring is susceptible to nucleophilic substitution.
Major products depend on reaction conditions and substituents. For example, reduction of the ketone could yield a diol, while substitution might lead to various derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its structural features.
Chemical Biology: Used as a probe to study enzyme interactions.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes involved in metabolic pathways. Further research is needed to unravel its precise effects.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of aromatic rings, heterocycles, and functional groups. Similar compounds include [Compound Y] and [Compound Z].
: Reference for Compound Y. : Reference for Compound Z.
Properties
Molecular Formula |
C23H19Cl2NO7 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C23H19Cl2NO7/c1-11-5-17(27)21(23(29)33-11)14(9-20(28)26-13-3-4-15(24)16(25)8-13)12-6-18(30-2)22-19(7-12)31-10-32-22/h3-8,14,27H,9-10H2,1-2H3,(H,26,28) |
InChI Key |
JTOTWYYIIGMNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















